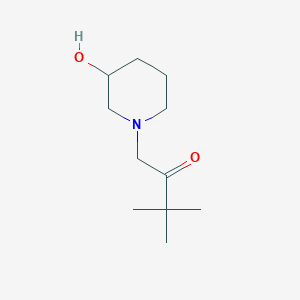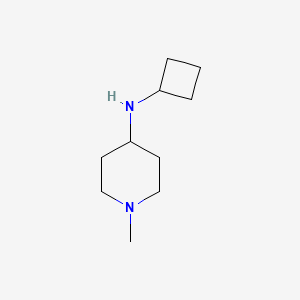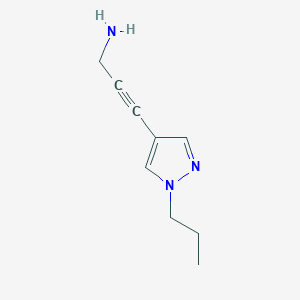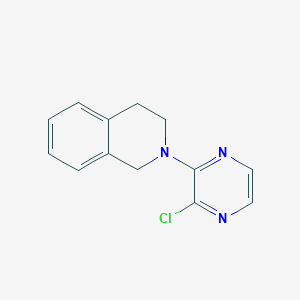![molecular formula C11H21NO2 B1488713 4-(Ethoxymethyl)-8-oxa-2-azaspiro[4.5]decane CAS No. 2091605-64-8](/img/structure/B1488713.png)
4-(Ethoxymethyl)-8-oxa-2-azaspiro[4.5]decane
Vue d'ensemble
Description
“4-(Ethoxymethyl)-8-oxa-2-azaspiro[4.5]decane” is a chemical compound with the molecular formula C12H23NO. It is a derivative of spiro[4.5]decane , a class of compounds known for their diverse structural types .
Synthesis Analysis
The synthesis of related compounds, such as spiro[4.5]decane derivatives, often involves complex chemical reactions. For instance, the synthesis of spirotetramat, a compound with a similar structure, involves catalytic hydrogenation, oxidation, and the Bucherer–Bergs reaction . Another study discusses the Rh(I)-catalyzed dimerization of ene-vinylidenecyclopropanes to construct spiro[4.5]decane skeletons .Chemical Reactions Analysis
The Rh(I)-catalyzed dimerization of ene-vinylidenecyclopropanes has been used to construct spiro[4.5]decane skeletons . This process involves a counterion-assisted Rh(I)–Rh(III)–Rh(V)–Rh(III)–Rh(I) catalytic cycle .Applications De Recherche Scientifique
Synthesis and Chemical Properties
Synthesis Approaches : A novel synthesis method for 8-oxa-2-azaspiro[4.5]decane derivatives has been developed, utilizing commercially available reagents. This compound serves as a precursor for the production of biologically active compounds, highlighting its significance in medicinal chemistry (Ogurtsov & Rakitin, 2020). Furthermore, comprehensive synthetic approaches for spiroaminals, including 1-oxa-7-azaspiro[5.5]undecane and related structures, have been summarized, indicating their importance due to their biological activities and challenging synthesis (Sinibaldi & Canet, 2008).
Crystal Structure Analysis : The crystal structure of a related compound, 4-(dichloroacetyl)-1-oxa-4-azaspiro[4.5]decane, was analyzed, providing insights into its chiral nature and conformational preferences. This study adds to the understanding of the structural aspects of spirocyclic compounds, which is crucial for designing drugs and materials (Wen, 2002).
Applications in Drug Design and Material Science
Nonlinear Optical Material : 8-(4'-Acetylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane (APDA) has been identified as a promising organic material for nonlinear optical devices. This research underscores the potential of spirocyclic compounds in developing advanced materials for technological applications (Kagawa et al., 1994).
Pharmacological Evaluation : Spirocyclic compounds, including those related to 4-(Ethoxymethyl)-8-oxa-2-azaspiro[4.5]decane, have been evaluated for their pharmacological properties, such as dopamine agonist activity. Although specific to a variant of the spirocyclic framework, this research highlights the broader potential of these compounds in therapeutic applications (Brubaker & Colley, 1986).
Safety and Hazards
Mécanisme D'action
Target of Action
The primary targets of 4-(Ethoxymethyl)-8-oxa-2-azaspiro[4It’s worth noting that spiro[45]decane derivatives have been studied for their potential therapeutic applications .
Mode of Action
The exact mode of action of 4-(Ethoxymethyl)-8-oxa-2-azaspiro[4Spiro[45]decane derivatives have been suggested to interact with their targets in a way that could be beneficial for the treatment of certain conditions .
Biochemical Pathways
The specific biochemical pathways affected by 4-(Ethoxymethyl)-8-oxa-2-azaspiro[4The broader class of spiro[45]decane compounds has been associated with diverse carbocyclic structural types .
Result of Action
The molecular and cellular effects of 4-(Ethoxymethyl)-8-oxa-2-azaspiro[4Spiro[45]decane derivatives have been suggested to have potential therapeutic effects .
Analyse Biochimique
Biochemical Properties
4-(Ethoxymethyl)-8-oxa-2-azaspiro[4.5]decane plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within cells. The nature of these interactions often involves binding to active sites of enzymes, leading to inhibition or modulation of their activity .
Cellular Effects
The effects of this compound on different cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the permeability transition pores in mitochondria, thereby influencing cellular energy production and apoptosis . Additionally, it can alter gene expression patterns, leading to changes in cellular behavior and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity. This compound also affects gene expression by interacting with transcription factors and other regulatory proteins . These molecular interactions are crucial for understanding the compound’s overall mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound can result in sustained changes in cellular processes, which are important for understanding its potential therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as modulating metabolic pathways and improving cellular function. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Understanding the dosage-dependent effects is crucial for determining the safe and effective use of this compound in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways, affecting metabolic flux and metabolite levels. For instance, it can inhibit specific enzymes in the glycolytic pathway, leading to changes in glucose metabolism . These interactions are important for understanding how this compound influences overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. These interactions determine the compound’s localization and accumulation within specific cellular compartments. For example, it may be transported into mitochondria, where it exerts its effects on cellular energy production . Understanding these transport mechanisms is crucial for optimizing the compound’s therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is an important factor that influences its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression . Understanding its subcellular localization is essential for elucidating its mechanism of action and potential therapeutic applications.
Propriétés
IUPAC Name |
4-(ethoxymethyl)-8-oxa-2-azaspiro[4.5]decane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO2/c1-2-13-8-10-7-12-9-11(10)3-5-14-6-4-11/h10,12H,2-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKNYKRWLGAGWMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1CNCC12CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



amine](/img/structure/B1488630.png)



![2-[3-(Hydroxymethyl)piperidin-1-yl]-1-phenylethan-1-one](/img/structure/B1488638.png)
![[1-(Oxane-4-carbonyl)pyrrolidin-3-yl]methanol](/img/structure/B1488640.png)




![{1-[(oxan-4-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B1488646.png)


![2-{[4-(Aminomethyl)piperidin-1-yl]methyl}-4-chlorophenol](/img/structure/B1488653.png)